3-methyl-2,4-dinitroaniline
Overview
Description
3-Methyl-2,4-dinitroaniline is an organic compound with the molecular formula C7H7N3O4. It is a derivative of aniline and dinitrobenzene, characterized by the presence of two nitro groups and a methyl group attached to the benzene ring. This compound is known for its applications in the agricultural industry, particularly as a herbicide.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-2,4-dinitroaniline can be synthesized through the nitration of 3-methylaniline. The process involves the careful addition of nitric acid to 3-methylaniline under controlled temperature conditions to avoid over-nitration and ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous-flow microreactor systems. This method allows for efficient and selective nitration, minimizing the risk of hazardous reactions and reducing the need for large quantities of solvents .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-2,4-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of dinitrobenzoic acid derivatives.
Reduction: Formation of 3-methyl-2,4-diaminoaniline.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
3-Methyl-2,4-dinitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Industry: Widely used as a pre-emergence herbicide to control weed growth in agricultural fields.
Mechanism of Action
The primary mechanism of action of 3-methyl-2,4-dinitroaniline involves the inhibition of microtubule formation. The compound targets tubulin proteins in plant cells, preventing the polymerization of microtubules, which are essential for cell division and growth . This disruption leads to the inhibition of root and shoot growth in plants, making it an effective herbicide.
Comparison with Similar Compounds
- 2,4-Dinitroaniline
- 2,6-Dinitroaniline
- 3,5-Dinitroaniline
- Pendimethalin
- Trifluralin
Comparison: 3-Methyl-2,4-dinitroaniline is unique due to the presence of a methyl group at the 3-position, which can influence its reactivity and selectivity in chemical reactions. Compared to other dinitroaniline derivatives, it may exhibit different herbicidal properties and efficacy .
Properties
IUPAC Name |
3-methyl-2,4-dinitroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-4-6(9(11)12)3-2-5(8)7(4)10(13)14/h2-3H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHYJDKBMRBWHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074428 | |
Record name | 2,4-Dinitro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10202-92-3 | |
Record name | 3-Methyl-2,4-dinitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10202-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | m-Toluidine, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010202923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dinitro-m-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5074428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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